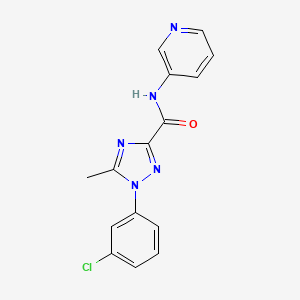
1-(3-chlorophenyl)-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a triazole ring
Métodos De Preparación
The synthesis of 1-(3-chlorophenyl)-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl and pyridinyl groups. One common synthetic route involves the reaction of 3-chlorobenzoyl chloride with 3-aminopyridine to form an intermediate, which is then cyclized with methylhydrazine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(3-Chlorophenyl)-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
- 1-(3-Chlorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-yl)methanol
- 1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
These compounds share structural similarities but differ in their functional groups and overall chemical properties
Propiedades
Fórmula molecular |
C15H12ClN5O |
|---|---|
Peso molecular |
313.74 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-5-methyl-N-pyridin-3-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H12ClN5O/c1-10-18-14(15(22)19-12-5-3-7-17-9-12)20-21(10)13-6-2-4-11(16)8-13/h2-9H,1H3,(H,19,22) |
Clave InChI |
MMPSLPGMABNDPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide](/img/structure/B13365984.png)
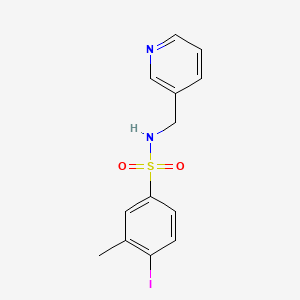
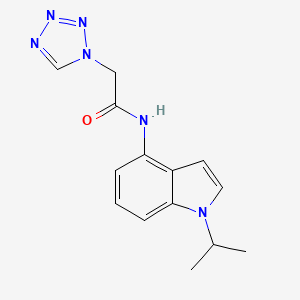
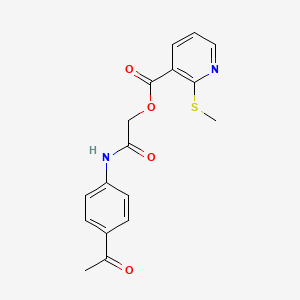
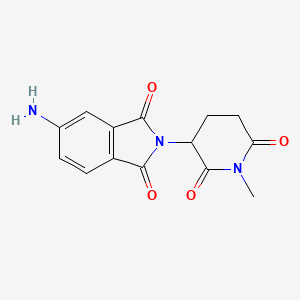
![5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B13366003.png)

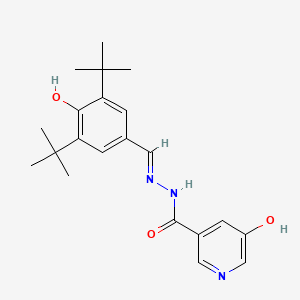

![N-[3-methoxy-4-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B13366027.png)
![4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B13366030.png)
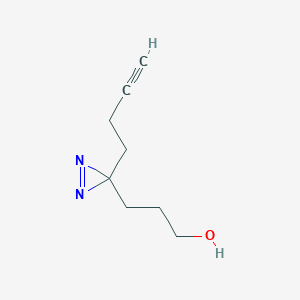
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)acetate](/img/structure/B13366047.png)

